An In-Depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one: A Key Heterocyclic Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one: A Key Heterocyclic Scaffold in Medicinal Chemistry
Introduction: The Significance of the Oxazolidinone Core
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[2] These synthetic compounds exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage by binding to the 50S ribosomal subunit.[3][4] This mode of action circumvents cross-resistance with many other antibiotic classes, making oxazolidinones a critical tool in treating challenging infections.[3]
This technical guide focuses on a specific and valuable derivative, 3-(Piperidin-4-YL)oxazolidin-2-one. This molecule incorporates a piperidine ring, a common motif in pharmaceuticals that can influence physicochemical properties such as solubility and basicity, and provide a vector for further chemical modification. The strategic combination of the oxazolidinone pharmacophore with a piperidine moiety makes this compound a highly attractive building block for the development of novel therapeutic agents. This guide will provide an in-depth exploration of its chemical structure, properties, synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(Piperidin-4-YL)oxazolidin-2-one consists of a central oxazolidin-2-one ring where the nitrogen atom is substituted with a piperidin-4-yl group.
Chemical Identifiers:
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CAS Number: 164518-96-1[5]
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Molecular Formula: C₈H₁₄N₂O₂[5]
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Molecular Weight: 170.21 g/mol [5]
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IUPAC Name: 3-(Piperidin-4-yl)oxazolidin-2-one
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. While experimentally determined data is not widely available in the public domain, predicted values provide useful estimates.
| Property | Value | Source |
| Boiling Point | 370.4 ± 35.0 °C | Predicted |
| pKa | 10.04 ± 0.10 | Predicted |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide and methylene chloride; insoluble in water. | [6] |
The presence of the basic piperidine nitrogen suggests that this compound can readily form salts, such as a hydrochloride salt, which would significantly enhance its aqueous solubility.[7]
Synthesis and Characterization
The synthesis of 3-(Piperidin-4-YL)oxazolidin-2-one typically involves a multi-step process, beginning with the construction of the oxazolidinone ring followed by the introduction of the piperidine moiety, or vice versa. A common strategy involves the use of a protected piperidine derivative to avoid side reactions.
Illustrative Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway illustrates the key transformations required to assemble the target molecule.
Figure 1: A general synthetic pathway for 3-(Piperidin-4-YL)oxazolidin-2-one.
Experimental Protocol: Synthesis of 3-(Piperidin-4-YL)oxazolidin-2-one
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, adapted from general procedures for similar structures.
Step 1: Synthesis of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate
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To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add 2-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carbamate intermediate.
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Dissolve the crude carbamate in a suitable solvent like THF or dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
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Stir the reaction at room temperature or gentle heating until cyclization is complete (monitored by TLC).
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Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate.
Step 2: Deprotection to yield 3-(Piperidin-4-YL)oxazolidin-2-one
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Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as DCM or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify if necessary to yield 3-(Piperidin-4-YL)oxazolidin-2-one.
Characterization
The synthesized compound should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the protons on the piperidine and oxazolidinone rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.
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¹³C NMR: The spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the oxazolidinone ring at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolidinone ring is expected in the region of 1750-1730 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (170.21 g/mol ).
Applications in Drug Discovery: A Scaffold for Novel Antibacterials
The 3-(Piperidin-4-YL)oxazolidin-2-one scaffold is of significant interest in the development of new antibacterial agents, particularly against Gram-positive pathogens.[8] The piperidine moiety serves as a versatile handle for introducing various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Mechanism of Action as an Antibacterial Agent
As a member of the oxazolidinone class, derivatives of 3-(Piperidin-4-YL)oxazolidin-2-one are expected to inhibit bacterial protein synthesis.[3] They achieve this by binding to the P-site of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[4]
Figure 2: Proposed mechanism of action for 3-(Piperidin-4-YL)oxazolidin-2-one derivatives.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns focusing on piperidinyl-oxazolidinones have revealed key structure-activity relationships. Modifications at the piperidine nitrogen have been shown to significantly impact antibacterial potency and spectrum. For instance, the introduction of various aryl, heteroaryl, or acyl groups can lead to compounds with enhanced activity against both susceptible and resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9] The piperidine ring itself can be further modified to optimize binding interactions with the ribosomal target.
Conclusion and Future Perspectives
3-(Piperidin-4-YL)oxazolidin-2-one represents a valuable and versatile chemical scaffold with significant potential in the field of drug discovery. Its inherent structural features, combining the proven antibacterial pharmacophore of the oxazolidinone ring with the modifiable piperidine moiety, make it an ideal starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for accessing this key intermediate and its derivatives. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted and holds the promise of yielding next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
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ChemBK. (2024, April 9). 2-Oxazolidinone, 3-(4-piperidinyl)-. Retrieved from [Link]
- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinones: a new class of antimicrobial agents. The Lancet, 358(9297), 1975-1982.
- Eun, J. P., & Marinus, M. G. (2012). The mechanism of action of oxazolidinone antibiotics. Infection and drug resistance, 5, 17.
- Gill, C., & O'Neill, A. J. (2013). The oxazolidinones: a novel class of synthetic antibiotics.
- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Ramakrishnan, V. (2008). Crystal structure of the 50S ribosomal subunit in complex with linezolid. Journal of medicinal chemistry, 51(22), 7053-7056.
- Li, Y., et al. (2015). Synthesis and antibacterial evaluation of novel oxazolidinone derivatives containing a piperidinyl moiety. European Journal of Medicinal Chemistry, 95, 259-269.
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PubChem. (n.d.). 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one. Retrieved from [Link]
- Swaney, S. M., et al. (1998). The oxazolidinone linezolid: a new class of antibiotics. Antimicrobial agents and chemotherapy, 42(12), 3251-3255.
- Zhang, W., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.
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